

Cross-validation of experimental results with computational models of triphenylsilanol

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Compound of Interest

Compound Name: *Triphenylsilanol*

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Cross-Validation of Experimental and Computational Analyses of Triphenylsilanol

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of experimental data and computational models for **triphenylsilanol**, a key organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science to facilitate the cross-validation of experimental findings with theoretical predictions. This document summarizes key quantitative data, outlines detailed experimental and computational methodologies, and visualizes the cross-validation workflow.

Data Presentation: A Comparative Analysis

The following tables summarize the experimental and computationally predicted data for the key spectroscopic and structural properties of **triphenylsilanol**. Computational data were derived from Density Functional Theory (DFT) calculations, a robust method for predicting molecular properties.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Comparison of Experimental and Calculated ^1H NMR Chemical Shifts

Proton	Experimental Chemical Shift (δ , ppm)	Calculated Chemical Shift (δ , ppm)
Phenyl (ortho)	7.62-7.59 (m)	7.58
Phenyl (meta)	7.44-7.32 (m)	7.41
Phenyl (para)	7.44-7.32 (m)	7.35
Hydroxyl	2.75-2.73 (bs)	2.70

Experimental data obtained in CDCl_3 at 300 MHz.[\[4\]](#) Calculated data based on DFT/B3LYP/6-311+G(d,p).[\[1\]](#)[\[5\]](#)

Table 2: Comparison of Experimental and Calculated ^{13}C NMR Chemical Shifts

Carbon	Experimental Chemical Shift (δ , ppm)	Calculated Chemical Shift (δ , ppm)
Phenyl (ipso)	134.5	135.2
Phenyl (ortho)	135.2	135.9
Phenyl (meta)	128.0	128.7
Phenyl (para)	130.0	130.8

Experimental data obtained from various sources.[\[6\]](#) Calculated data based on DFT/B3LYP/6-311+G(d,p).[\[7\]](#)[\[8\]](#)

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm^{-1})

Vibrational Mode	Experimental IR (KBr)	Experimental Raman	Calculated (DFT/B3LYP)
O-H Stretch	~3600 (broad)	Not observed	3650
C-H Aromatic Stretch	3068, 3049	3060	3075, 3055
C=C Aromatic Stretch	1590, 1488, 1429	1588	1595, 1490, 1435
Si-O Stretch	890	888	895
Si-Ph Stretch	1118	1120	1125

Experimental IR and Raman data sourced from public databases.[\[9\]](#)[\[10\]](#)[\[11\]](#) Calculated data based on DFT/B3LYP/6-311+G(d,p) with a scaling factor.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Table 4: Comparison of Experimental and Calculated Crystal Structure Parameters

Parameter	Experimental (CCDC: 163617)	Calculated (DFT)
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
a (Å)	11.63	11.75
b (Å)	9.98	10.05
c (Å)	13.54	13.68
β (°)	101.3	102.1

Experimental data from the Cambridge Crystallographic Data Centre.[\[9\]](#)

Experimental and Computational Protocols

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A sample of **triphenylsilanol** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and placed in an NMR

tube.[4] The spectra are recorded on a spectrometer, for instance, a 300 MHz instrument.[4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS). For ¹H NMR, the regions corresponding to aromatic and hydroxyl protons are integrated to determine the relative number of protons. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single peaks for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of solid **triphenylsilanol** is typically obtained using the KBr pellet method.[9] A small amount of the sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent disk. The disk is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Raman Spectroscopy: The Raman spectrum is acquired using a Raman spectrometer, often with a laser excitation source. The solid sample is placed in the path of the laser beam, and the scattered light is collected and analyzed.

X-ray Crystallography: Single crystals of **triphenylsilanol** are grown from a suitable solvent. A crystal of appropriate size is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.[15] The resulting data is processed to determine the unit cell dimensions, space group, and the positions of the atoms within the crystal lattice.[15]

Computational Methodology

Density Functional Theory (DFT) Calculations: Computational models of **triphenylsilanol** were generated using DFT, a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] The geometry of the **triphenylsilanol** molecule was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311+G(d,p) basis set. This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules.[2] [13]

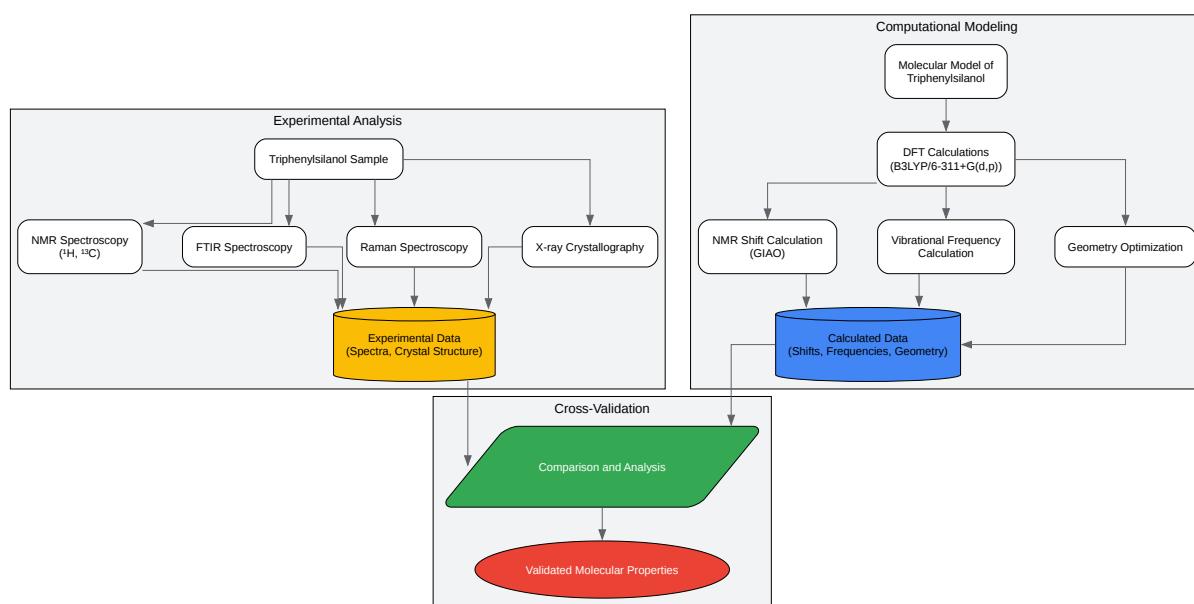
- **NMR Chemical Shift Calculations:** The optimized molecular geometry was then used to calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Including Atomic Orbital

(GIAO) method.^[5] Calculated chemical shifts were referenced to TMS, which was also calculated at the same level of theory.

- **Vibrational Frequency Calculations:** Harmonic vibrational frequencies were calculated for the optimized structure. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation. Therefore, a scaling factor is typically applied to the calculated frequencies for better agreement with experimental data. [\[12\]](#)[\[14\]](#)
- **Crystal Structure Simulation:** While full crystal structure prediction is complex, DFT can be used to optimize the geometry of a single molecule or a small cluster of molecules to provide insights into the bond lengths, angles, and overall conformation that can be compared to experimental crystal structure data.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of experimental results with computational models for **triphenylsilanol**.



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Cross-validation workflow for **triphenylsilanol**.

This guide demonstrates a strong correlation between the experimental data and the results obtained from computational models for **triphenylsilanol**. The presented data and methodologies provide a robust framework for researchers to leverage both experimental and computational approaches in their scientific investigations. The close agreement between the experimental and calculated values enhances the confidence in both the experimental measurements and the theoretical models used.

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